

2-Chloro-3-cyclopropylpyridine CAS number lookup

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3-cyclopropylpyridine

Cat. No.: B1323058

[Get Quote](#)

A Technical Overview of 2-Chloro-3-cyclopropylpyridine

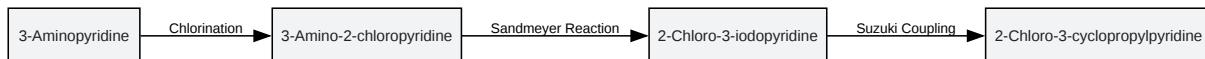
For the attention of: Researchers, scientists, and drug development professionals.

This document aims to provide a comprehensive technical guide on **2-Chloro-3-cyclopropylpyridine**, focusing on its chemical properties, synthesis, and potential applications, particularly within the pharmaceutical and agrochemical industries. Due to the limited availability of public data on this specific compound, this guide also draws upon information from structurally related 2-chloro-3-substituted pyridines to infer potential characteristics and applications.

Chemical Identification

A definitive CAS (Chemical Abstracts Service) number for **2-Chloro-3-cyclopropylpyridine** could not be readily identified from available public resources. This suggests that the compound may be a novel or less-common chemical entity. For reference, related 2-chloro-3-substituted pyridines possess unique CAS numbers, which are crucial for unambiguous identification in research and commerce.

Physicochemical Properties (Predicted)


Quantitative data for **2-Chloro-3-cyclopropylpyridine** is not available. However, based on its structure—a pyridine ring substituted with a chlorine atom and a cyclopropyl group—the following properties can be predicted.

Property	Predicted Value
Molecular Formula	C ₈ H ₈ ClN
Molecular Weight	153.61 g/mol
Appearance	Likely a colorless to light-yellow liquid or low-melting solid
Boiling Point	Estimated to be in the range of 200-250 °C
Solubility	Expected to have low solubility in water and good solubility in common organic solvents

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of **2-Chloro-3-cyclopropylpyridine** are not documented in the provided search results, a potential synthetic pathway can be conceptualized based on established pyridine chemistry.

Conceptual Synthetic Workflow:

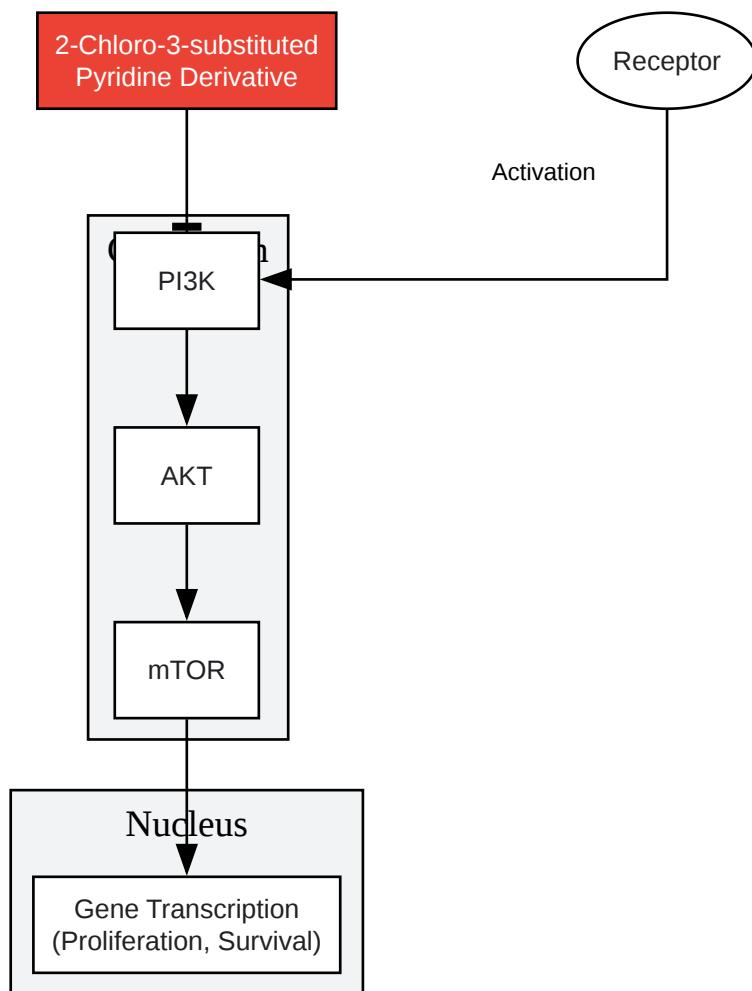
[Click to download full resolution via product page](#)

Diagram of a potential synthetic route.

Experimental Protocol (Hypothetical):

- Chlorination of 3-Aminopyridine: 3-Aminopyridine could be chlorinated using a standard chlorinating agent like N-chlorosuccinimide (NCS) in an appropriate solvent to yield 3-amino-2-chloropyridine.
- Diazotization and Iodination (Sandmeyer-type Reaction): The resulting 3-amino-2-chloropyridine could undergo diazotization with sodium nitrite in the presence of an acid, followed by a Sandmeyer-type reaction with iodide to yield 2-chloro-3-iodopyridine.
- Suzuki Coupling: The 2-chloro-3-iodopyridine intermediate could be coupled with a cyclopropyl boronic ester using a palladium catalyst to yield the final product, 2-Chloro-3-cyclopropylpyridine.

followed by treatment with potassium iodide to introduce an iodine atom at the 3-position, yielding 2-chloro-3-iodopyridine.


- Suzuki Coupling: The final step would involve a Suzuki coupling reaction between 2-chloro-3-iodopyridine and cyclopropylboronic acid in the presence of a palladium catalyst and a base to form the desired product, **2-Chloro-3-cyclopropylpyridine**.

Applications in Drug Development and Agrochemicals

The 2-chloropyridine scaffold is a crucial intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[\[1\]](#)[\[2\]](#)[\[3\]](#) The presence of a chlorine atom at the 2-position provides a reactive site for nucleophilic substitution, enabling the introduction of various functional groups to build more complex molecules.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Potential Signaling Pathway Involvement:

While no specific biological activity has been reported for **2-Chloro-3-cyclopropylpyridine**, related heterocyclic compounds have been shown to interact with various biological targets. For instance, some pyridine derivatives exhibit inhibitory activity against enzymes like acetylcholinesterase or modulate signaling pathways such as PI3K/AKT/mTOR, which are relevant in cancer and neurological disorders.[\[7\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

Hypothetical PI3K/AKT/mTOR pathway modulation.

Conclusion

2-Chloro-3-cyclopropylpyridine represents a potentially valuable, yet understudied, chemical entity. Based on the well-established importance of the 2-chloropyridine scaffold in medicinal chemistry and agrochemical science, this compound warrants further investigation. The synthesis of this molecule should be achievable through established synthetic methodologies, which would enable the exploration of its biological activities and potential applications as a novel building block for the development of new therapeutic agents and crop protection products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbino.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-3-cyclopropylpyridine CAS number lookup]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1323058#2-chloro-3-cyclopropylpyridine-cas-number-lookup\]](https://www.benchchem.com/product/b1323058#2-chloro-3-cyclopropylpyridine-cas-number-lookup)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com